2-(Chloromethyl)-1,3-diazinan-4-one
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Overview
Description
2-(Chloromethyl)-1,3-diazinan-4-one is a heterocyclic organic compound that contains a diazinane ring with a chloromethyl substituent. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the chloromethyl group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,3-diazinan-4-one typically involves the reaction of a diazinane derivative with a chloromethylating agent. One common method is the reaction of 1,3-diazinan-4-one with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,3-diazinan-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form this compound N-oxide using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the compound can yield 2-(methyl)-1,3-diazinan-4-one using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base such as sodium hydroxide.
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Various substituted diazinan-4-one derivatives.
Oxidation: this compound N-oxide.
Reduction: 2-(Methyl)-1,3-diazinan-4-one.
Scientific Research Applications
2-(Chloromethyl)-1,3-diazinan-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industrial Chemistry: The compound is employed in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Chloromethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. This reactivity is exploited in the design of enzyme inhibitors and other bioactive compounds.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1,3-diazepan-4-one: Similar structure but with a seven-membered ring.
2-(Chloromethyl)-1,3-thiazinan-4-one: Contains a sulfur atom in the ring.
2-(Chloromethyl)-1,3-oxazinan-4-one: Contains an oxygen atom in the ring.
Uniqueness
2-(Chloromethyl)-1,3-diazinan-4-one is unique due to its specific ring structure and the presence of the chloromethyl group, which provides distinct reactivity and potential for chemical modifications. This makes it a valuable intermediate in the synthesis of various bioactive and industrial compounds.
Properties
Molecular Formula |
C5H9ClN2O |
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Molecular Weight |
148.59 g/mol |
IUPAC Name |
2-(chloromethyl)-1,3-diazinan-4-one |
InChI |
InChI=1S/C5H9ClN2O/c6-3-4-7-2-1-5(9)8-4/h4,7H,1-3H2,(H,8,9) |
InChI Key |
UCPVTNBDPSSEFH-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(NC1=O)CCl |
Origin of Product |
United States |
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